2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Lipophilicity Physicochemical property Chromatography

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1784089‑67‑3) is a heterobicyclic building block belonging to the imidazo[1,2‑a]pyridine family. It bears a bromine atom at the 2‑position and a carboxylic acid group at the 7‑position, yielding a molecular formula of C₈H₅BrN₂O₂ (MW 241.04).

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1784089-67-3
Cat. No. B6358517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
CAS1784089-67-3
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4H,(H,12,13)
InChIKeyPEZKEUGUWBNUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1784089-67-3): Core Physicochemical Profile and Comparator Space


2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1784089‑67‑3) is a heterobicyclic building block belonging to the imidazo[1,2‑a]pyridine family. It bears a bromine atom at the 2‑position and a carboxylic acid group at the 7‑position, yielding a molecular formula of C₈H₅BrN₂O₂ (MW 241.04) . The imidazo[1,2‑a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with several marketed drugs containing this core [1]. The most relevant comparators for this compound are the non‑halogenated parent (imidazo[1,2‑a]pyridine‑7‑carboxylic acid, CAS 648423‑85‑2) , the 3‑bromo regioisomer (CAS 1315360‑75‑8) , and the 6‑bromo congener.

Why Generic Substitution Fails: Critical Differentiation of 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid from In-Class Analogs


Although imidazo[1,2‑a]pyridine‑7‑carboxylic acid derivatives share a common core, the position of the halogen and the presence/absence of the bromine atom cannot be considered interchangeable. The 2‑bromo substituent significantly alters the lipophilicity of the molecule (LogP ≈ 1.80) compared with the non‑halogenated parent (LogP ≈ 1.03) , directly impacting phase‑partitioning behavior in reaction workups, chromatographic purification, and biological compartment distribution. Furthermore, the 2‑position of the imidazo[1,2‑a]pyridine ring is known to exhibit distinct reactivity in palladium‑catalyzed cross‑coupling reactions compared with the 3‑ or 6‑positions, a difference that can determine the success or failure of a synthetic route [1]. Substituting one regioisomer for another without compensating for these electronic and steric factors regularly leads to lower yields, off‑target byproducts, or complete reaction failure.

Quantitative Head-to-Head Evidence: 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid vs. Closest Analogs


LogP Shift of ~0.77 Units vs. Non-Halogenated Parent Confers Superior Organic-Phase Partitioning

The 2‑bromo substitution increases the calculated LogP from 1.03 (non‑halogenated parent, CAS 648423‑85‑2) to 1.80 (target compound) . This +0.77 log unit difference translates to an approximately 5.9‑fold increase in octanol/water partition coefficient, a magnitude that meaningfully alters solubility, extraction behavior, and reverse‑phase HPLC retention.

Lipophilicity Physicochemical property Chromatography

Molecular Weight Increase of 78.9 Da vs. Non-Halogenated Parent Enables Gravimetric Distinction and Alters Stoichiometry

Replacement of the 2‑H atom with bromine increases the molecular weight from 162.15 Da (non‑halogenated parent) to 241.04 Da (target) . This 78.9 Da mass increment is approximately a 48.6% increase, which is substantial enough to shift LC‑MS retention times and alter the exact mass for high‑resolution mass spectrometry (HRMS) identification.

Molecular weight Stoichiometry Analytical chemistry

Regioisomeric Differentiation: 2‑Bromo vs. 3‑Bromo Substitution Yields Divergent Cross‑Coupling Reactivity Profiles

A systematic study of the 8‑haloimidazo[1,2‑a]pyridine series demonstrated that the 2‑substituent exerts a measurable electronic effect on the reactivity of the halide at the 8‑position during Suzuki cross‑coupling reactions [1]. While the study focused on 8‑halo derivatives, it establishes a class‑level principle: the electronic character of the 2‑substituent (H, alkyl, aryl, or halogen) modulates the electron density at the adjacent ring positions, influencing oxidative addition rates with Pd(0). This principle is directly transferable to the 2‑bromo‑7‑carboxylic acid scaffold, where the 2‑bromo substituent is itself a reactive handle for sequential functionalization. In contrast, the 3‑bromo regioisomer (CAS 1315360‑75‑8) positions the halogen at an electronically distinct site, leading to different cross‑coupling kinetics and regiochemical outcomes.

Cross-coupling Regioselectivity Suzuki-Miyaura

Storage Condition Differentiation: Room‑Temperature Stability vs. Cold‑Chain Requirement of the Non‑Halogenated Analog

The target compound is specified for storage at room temperature , while the non‑halogenated parent (imidazo[1,2‑a]pyridine‑7‑carboxylic acid) requires storage at 2–8 °C . This difference reduces shipping complexity and long‑term storage costs for the brominated derivative in compound management facilities.

Stability Storage Logistics

Vendor‑Specified Purity Benchmark: 97–98% Minimum vs. 95% Typical for the Non‑Halogenated Analog

Multiple reputable vendors (ChemScene, Leyan, Beyotime) list the target compound at 97–98% purity , while the non‑halogenated parent is commonly supplied at 95% purity (e.g., Bidepharm, Leyan) . Although both purity grades are suitable for most research applications, the higher baseline purity may reduce the need for pre‑use purification in sensitive catalytic reactions.

Purity Quality control Procurement

Optimal Procurement and Research Application Scenarios for 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid


Sequential Palladium‑Catalyzed Cross‑Coupling in Medicinal Chemistry Library Synthesis

In medicinal chemistry programs requiring sequential functionalization of the imidazo[1,2‑a]pyridine core, the 2‑bromo substituent serves as a first‑stage reactive handle for Suzuki, Sonogashira, or Buchwald–Hartwig coupling, while the 7‑carboxylic acid can be subsequently derivatized to amides, esters, or hydrazides. The enhanced lipophilicity (LogP ≈ 1.80) facilitates extraction and purification of intermediates compared with the non‑brominated scaffold. The documented influence of the 2‑substituent on coupling reactivity [1] makes this regioisomer the preferred choice when a bromine at the 2‑position is specifically required for synthetic strategy.

Building Block for Bromodomain Inhibitor and Kinase Targeted Libraries

The imidazo[1,2‑a]pyridine scaffold is a privileged core in bromodomain and kinase inhibitor programs, as evidenced by patent literature on substituted imidazopyridines as bromodomain inhibitors . The 2‑bromo‑7‑carboxylic acid provides a bifunctional entry point: the bromine permits introduction of aryl/heteroaryl groups at the 2‑position, while the carboxylic acid enables amide bond formation with amine‑containing pharmacophores. This dual reactivity is not simultaneously available in the non‑halogenated parent, which lacks the cross‑coupling handle.

Physicochemical Property Screening in Parallel Library Design

When designing parallel libraries where lipophilicity is a key design parameter (e.g., CNS drug discovery requiring LogP 1–3), the 2‑bromo derivative offers a calculated LogP of ~1.80, which is 0.77 log units higher than the non‑halogenated parent . This positions the compound advantageously for CNS‑oriented libraries, where moderate lipophilicity is desirable for blood‑brain barrier penetration, while still maintaining the carboxylic acid handle for solubility‑modulating derivatization.

Process Chemistry Development and Scale‑Up Feasibility Assessment

The room‑temperature storage stability of the 2‑bromo derivative simplifies inventory management in kilo‑lab and pilot‑plant settings compared with the cold‑chain‑dependent non‑halogenated parent [1]. Additionally, the consistent vendor‑supplied purity of ≥97% reduces the burden of pre‑process purification, enabling more reliable scale‑up calculations and minimizing batch‑to‑batch variability in initial process development runs.

Quote Request

Request a Quote for 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.